molecular formula C27H20N2O4S B2897238 4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921870-68-0

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2897238
CAS No.: 921870-68-0
M. Wt: 468.53
InChI Key: KGJZPRRXERUDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a small-molecule compound featuring a benzamide core linked to a thiazole ring substituted with a 7-ethoxybenzofuran moiety. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors. The ethoxy group on the benzofuran and the benzoyl-thiazole scaffold may influence solubility, binding affinity, and metabolic stability. Below, we systematically compare this compound with structurally related analogs to highlight key differences in functional groups, physicochemical properties, and inferred biological activities.

Properties

IUPAC Name

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-2-32-22-10-6-9-20-15-23(33-25(20)22)21-16-34-27(28-21)29-26(31)19-13-11-18(12-14-19)24(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJZPRRXERUDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Ethoxy-1-benzofuran-2-carbaldehyde

Alkylation of Salicylaldehyde Derivatives

The 7-ethoxy substituent is introduced via nucleophilic aromatic substitution. Starting with 2,4-dihydroxybenzaldehyde, ethylation employs ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 6–8 hours. The reaction proceeds via SN2 mechanism, yielding 7-ethoxy-2-hydroxybenzaldehyde (78–85% yield).

Cyclization to Benzofuran Core

Cyclization of 7-ethoxy-2-hydroxybenzaldehyde with bromoacetone in anhydrous acetone under reflux (10 hours) forms 7-ethoxy-1-benzofuran-2-carbaldehyde. The reaction mechanism involves keto-enol tautomerism, followed by intramolecular nucleophilic attack and dehydration. Recrystallization from petroleum ether yields pale yellow crystals (mp 75–77°C).

Bromination of 7-Ethoxy-1-benzofuran-2-carbaldehyde

Electrophilic Aromatic Substitution

Bromine in acetic acid (1:1 molar ratio) is added dropwise to 7-ethoxy-1-benzofuran-2-carbaldehyde at 0–5°C. Stirring for 45 minutes induces regioselective bromination at the 2-position due to the electron-donating ethoxy group’s para-directing effect. Quenching with ice water followed by ethanol recrystallization yields 2-bromo-7-ethoxy-1-benzofuran (88–92% yield).

Thiazole Ring Formation via Thiourea Cyclocondensation

Reaction with Thiourea

A solution of 2-bromo-7-ethoxy-1-benzofuran (1 mmol) and thiourea (1.2 mmol) in ethanol is refluxed for 2 hours. The mechanism involves nucleophilic displacement of bromide by thiourea’s sulfur, followed by cyclization to form 4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine. Neutralization with sodium acetate and recrystallization from ethanol affords colorless crystals (mp 225–228°C, 68–74% yield).

Spectroscopic Validation
  • IR : C–S stretch at 681 cm⁻¹, N–H bend at 3315 cm⁻¹.
  • ¹H NMR : δ 7.28–7.42 (benzofuran aromatic protons), δ 4.12 (q, OCH₂CH₃), δ 1.38 (t, CH₃).

Acylation with 4-Benzoylbenzoyl Chloride

Benzamide Functionalization

4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine (1 mmol) is reacted with 4-benzoylbenzoyl chloride (1.2 mmol) in pyridine at 0°C for 4 hours. Triethylamine (1.5 mmol) neutralizes HCl, driving the reaction to completion. Precipitation in ice-cold water and recrystallization from ethanol yields the final product as a white solid (mp 245–250°C, 62–71% yield).

Mechanistic Pathway

The amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Elimination of chloride generates the benzamide linkage.

Analytical Characterization
  • ¹³C NMR : δ 164.8 (amide C=O), 156.4 (benzofuran C–O), 134.3 (thiazole C–S).
  • Mass Spec : m/z 513.2 [M+H]⁺.

Alternative Methodologies and Optimization

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) reduces reaction time for thiazole cyclization from 2 hours to 30 minutes, improving yields to 78–82%.

Solvent and Catalyst Screening

  • Thiazole Cyclization : Ethanol outperforms DMF or THF, minimizing side products.
  • Acylation : Pyridine vs. DMF: Pyridine affords higher regioselectivity (89% vs. 76%).

Challenges and Troubleshooting

Regioselectivity in Ethoxy Substitution

Over-alkylation is mitigated by stoichiometric control (1:1 ethyl bromide:substrate) and low temperatures.

Purification of Hydrophobic Intermediates

Column chromatography (hexane:ethyl acetate, 3:1) resolves benzofuran-thiazole adducts.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing ethyl bromide with diethyl sulfate reduces halogenated waste.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during bromination, achieving 94% yield at 10 g/L.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Sulfonyl and Nitro Groups
  • Compared to the ethoxybenzofuran group in the target compound, the nitro group may increase reactivity but also susceptibility to enzymatic reduction .
Methylphenyl and Phenoxy Groups
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): The methylphenyl group increases lipophilicity (logP), favoring membrane permeability. The phenoxy substituent may engage in π-π stacking, whereas the benzoyl group in the target compound could provide stronger hydrogen-bonding capacity. Reported activity: 129.23% (p < 0.05) in growth modulation assays, suggesting potent bioactivity .
Chloro and Hydroxy Groups
  • 2-Hydroxy-N-(5-chloro-1,3-thiazol-2-yl)benzamide (RM-4848) ():
    • The hydroxyl group enables hydrogen bonding with targets like viral proteases, while the chloro substituent enhances electronegativity.
    • The ethoxy group in the target compound may offer better metabolic stability than the labile hydroxy group .

Modifications on the Benzamide Core

Sulfonamide and Triazole Derivatives
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():

    • The sulfonamide group improves water solubility but may reduce CNS penetration due to increased polarity.
    • Contrasts with the benzoyl group, which balances hydrophobicity and binding affinity .
  • Similarity score: 0.500 compared to reference drugs, indicating moderate structural overlap .

Benzofuran-Containing Analogs

  • Benzofuran’s planar structure facilitates π-π interactions, but the absence of the ethoxy group may reduce steric hindrance .

Therapeutic Target-Specific Comparisons

  • Masitinib (): Structure: 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide. Targets KIT and PDGFR kinases. The pyridinyl-thiazole and methylpiperazine groups confer selectivity, whereas the target compound’s ethoxybenzofuran may favor different kinase interactions .

Biological Activity

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a benzamide moiety, and a benzofuran structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S_{2} with a molecular weight of approximately 547.64 g/mol. The presence of an ethoxy group enhances its solubility, which is crucial for biological activity. The compound's structural features are believed to contribute to its interaction with specific biological targets, particularly the p38 mitogen-activated protein kinase (MAPK) pathway.

The primary mechanism of action for this compound involves inhibition of p38 MAPK, a key regulator in inflammatory responses. In vitro studies have demonstrated that this compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating its potential as an anti-inflammatory agent .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the activity of p38 MAPK, which plays a critical role in mediating inflammatory responses. This inhibition leads to reduced levels of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6), making it a candidate for treating inflammatory diseases like rheumatoid arthritis .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that derivatives containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have been noted for their ability to induce apoptosis in leukemia cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
TAK-715Thiazole, Benzamidep38 MAP kinase inhibitor
4-(3-methylphenyl)-5-pyridylthiazoleThiazole derivativeAnti-inflammatory
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideSulfonamide structureAntimicrobial properties

This table illustrates that while several compounds share structural similarities, the specific combination of functional groups in this compound enhances both solubility and selectivity against biological targets .

Case Studies and Research Findings

Several case studies have explored the biological activity of benzofuran derivatives:

  • Cytotoxicity in Cancer Cells : A study on benzofuran analogues demonstrated significant cytotoxic effects on Erlich ascites carcinoma (EAC) cells. Compounds with specific substituents showed enhanced binding interactions leading to improved anticancer activity .
  • Inflammatory Response Modulation : In vitro assays indicated that compounds similar to 4-benzoyl-N-[4-(7-ethoxybenzofuran-2-yl)-1,3-thiazol-2-yl]benzamide could significantly reduce inflammatory markers in stimulated macrophages, indicating their therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for synthesizing 4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and how can purity and yield be maximized?

  • Methodological Answer : Synthesis typically involves condensation of thiazole precursors with benzoyl derivatives. For example, α-haloketones can react with thioureas under basic conditions to form the thiazole ring, followed by coupling with benzoyl chloride analogs. Optimized conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) yield >80% purity. Post-synthetic purification via column chromatography or recrystallization is critical .

Q. Which characterization techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and aromatic ring integration. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., benzamide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX for refinement) resolves absolute stereochemistry .

Q. What preliminary biological activities have been reported for this compound, and how are they quantified?

  • Methodological Answer : The compound exhibits enzyme inhibition (e.g., kinase or protease targets) with IC₅₀ values determined via fluorometric or colorimetric assays (e.g., ATPase activity assays). Dose-response curves (0.1–100 µM) are analyzed using nonlinear regression to calculate potency .

Advanced Research Questions

Q. How can researchers design robust enzymatic inhibition assays to resolve contradictory activity data across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cofactor concentrations). Standardize protocols:

  • Use recombinant enzymes with >95% purity.
  • Include positive controls (e.g., staurosporine for kinases).
  • Validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. What strategies are recommended for resolving discrepancies in crystallographic or spectroscopic structural data?

  • Methodological Answer : Cross-validate X-ray data (SHELXL refinement) with computational models (DFT geometry optimization). For NMR conflicts, use heteronuclear correlation experiments (HSQC/HMBC) to assign ambiguous signals. Electron density maps should confirm benzofuran-thiazole dihedral angles .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the role of the 7-ethoxybenzofuran moiety?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., ethoxy → methoxy or hydroxyl groups). Test against target enzymes to quantify changes in IC₅₀. Molecular docking (AutoDock Vina) predicts binding interactions, focusing on hydrogen bonding with the benzofuran oxygen .

Q. What formulation strategies address solubility challenges for in vivo studies?

  • Methodological Answer : The compound’s low aqueous solubility can be mitigated via:

  • Co-solvents (e.g., DMSO:PBS mixtures).
  • Nanoemulsions (e.g., Tween-80 stabilizers).
  • Prodrug modifications (e.g., phosphate ester derivatives) .

Q. How can molecular docking and dynamics simulations validate hypothesized mechanisms of action?

  • Methodological Answer : Dock the compound into target protein active sites (PDB ID: relevant kinase structures) using GROMACS for dynamics simulations (>100 ns trajectories). Analyze binding free energy (MM-PBSA) and residue-specific interactions (e.g., π-π stacking with thiazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.